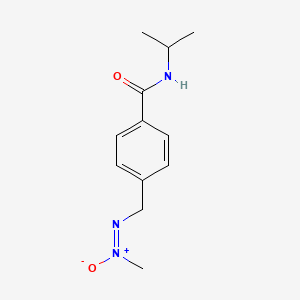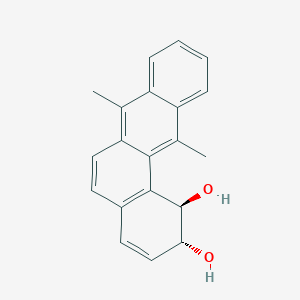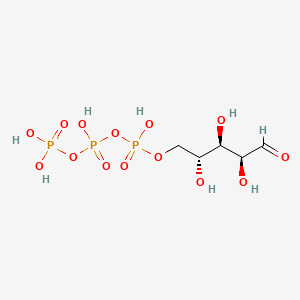
PIPERAZINE, 3-BENZYL-5-BROMO-2-HYDROXY-N-(4-NITRO-PHENYL)-BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PIPERAZINE, 3-BENZYL-5-BROMO-2-HYDROXY-N-(4-NITRO-PHENYL)-BENZAMIDE is a complex organic compound with the molecular formula C24H25BrN4O4 and a molecular weight of 513.395 g/mol . This compound is notable for its unique structure, which includes a benzyl group, a bromine atom, a hydroxy group, and a nitrophenyl group attached to a benzamide core. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzyl group is introduced through a Friedel-Crafts alkylation reaction, while the bromine atom is added via bromination. The hydroxy group is introduced through a hydroxylation reaction, and the nitrophenyl group is attached using a nitration reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with enzyme active sites, while the bromine atom and hydroxy group can form hydrogen bonds with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-benzyl-5-bromo-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide
- 3-benzyl-5-bromo-2-hydroxy-N-(2-methoxyphenyl)benzamide
- 3-benzyl-5-bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
Uniqueness
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
115815-30-0 |
|---|---|
Molekularformel |
C24H25BrN4O4 |
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide;piperazine |
InChI |
InChI=1S/C20H15BrN2O4.C4H10N2/c21-15-11-14(10-13-4-2-1-3-5-13)19(24)18(12-15)20(25)22-16-6-8-17(9-7-16)23(26)27;1-2-6-4-3-5-1/h1-9,11-12,24H,10H2,(H,22,25);5-6H,1-4H2 |
InChI-Schlüssel |
JRLFASDFMLAABK-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O |
Kanonische SMILES |
C1CNCCN1.C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O |
| 115815-30-0 | |
Synonyme |
2-hydroxy-5-bromdiphenylmethane-3-carboxylate 4-nitroanilide VUFB 15269 VUFB-15269 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


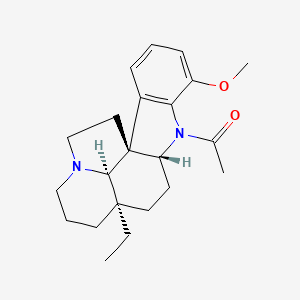


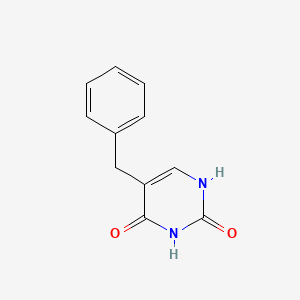
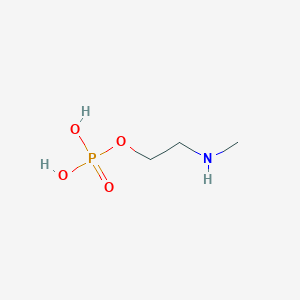
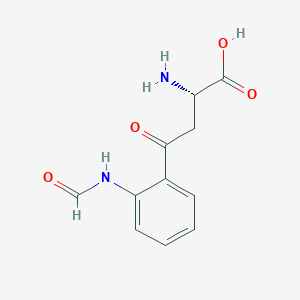
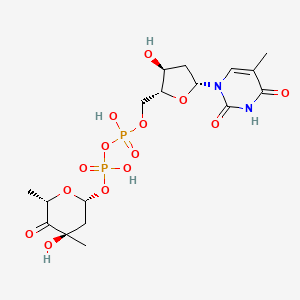
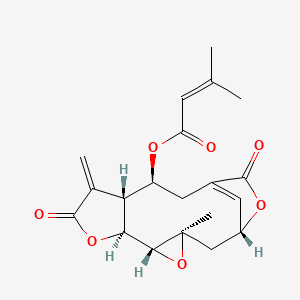
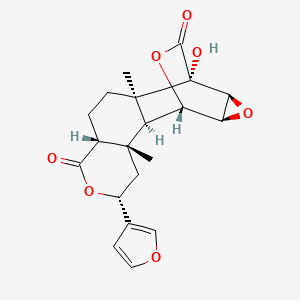
![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)
